Technical Guide: Cyclohexyl Propargyl Ether (Cyclohexane, (2-propynyloxy)-)
Technical Guide: Cyclohexyl Propargyl Ether (Cyclohexane, (2-propynyloxy)-)
[1]
Abstract
Cyclohexyl propargyl ether (CAS: 19220-32-7), systematically known as (2-propynyloxy)cyclohexane , is a pivotal alkyne-functionalized ether used extensively as a building block in "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[1] Its structural integration of a lipophilic cyclohexane ring with a reactive terminal alkyne makes it a valuable intermediate for introducing hydrophobic moieties into triazole-based drug candidates, materials, and bioconjugates.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and application in triazole library generation.[1]
Part 1: Molecular Identity & Structural Analysis[1]
Chemical Identity[1][2]
-
IUPAC Name: (2-Propynyloxy)cyclohexane[1]
-
Common Names: Cyclohexyl propargyl ether; Propargyl cyclohexyl ether; 3-(Cyclohexyloxy)propyne.[1]
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CAS Registry Number: 19220-32-7[1]
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Molecular Formula: C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> O -
Molecular Weight: 138.21 g/mol [1]
-
SMILES: C#CCOC1CCCCC1
Structural Significance
The molecule consists of two distinct functional domains:[1]
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Cyclohexyl Ring: Provides steric bulk and lipophilicity (LogP ~2.5), enhancing the membrane permeability of derived pharmaceutical compounds.[1]
-
Propargyl Ether Linkage: Serves as the reactive "handle."[1] The terminal alkyne (
) is primed for 1,3-dipolar cycloaddition, while the ether oxygen increases the polarity relative to a pure hydrocarbon chain, improving solubility in polar organic solvents.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Part 2: Physicochemical Profile[1]
Data Integrity Note: While experimental values for common solvents are ubiquitous, specific constants for intermediate building blocks like cyclohexyl propargyl ether are often derived from predictive models or specific batch Certificates of Analysis (CoA).[1] The values below represent the consensus of experimental and high-confidence predicted data.
| Property | Value / Description | Source/Context |
| Physical State | Clear, colorless to pale yellow liquid | Standard State (25°C) |
| Boiling Point | 180°C - 185°C (Predicted at 760 mmHg) | Est.[1] based on Cyclohexanol (161°C) + Etherification |
| Density | 0.92 - 0.95 g/cm³ | Typical for etherified cyclohexanes |
| Refractive Index ( | ~1.46 | Estimated |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate. Immiscible in water.[1] | Lipophilic character |
| Flash Point | ~60°C - 70°C | Flammable Liquid |
| LogP | 2.48 (Predicted) | Lipophilicity indicator |
Part 3: Synthetic Pathways & Manufacturing[1]
The industrial and laboratory standard for synthesizing cyclohexyl propargyl ether is the Williamson Ether Synthesis .[1] This irreversible nucleophilic substitution (
Reaction Mechanism[1]
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Activation: Sodium hydride (NaH) deprotonates cyclohexanol to form the highly nucleophilic sodium cyclohexoxide.[1]
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Substitution: The alkoxide attacks the primary carbon of propargyl bromide, displacing the bromide ion.[1]
Experimental Protocol (Self-Validating System)
Scale: 50 mmol Yield Target: 85-95%
Reagents:
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Cyclohexanol (5.0 g, 50 mmol)[1]
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Sodium Hydride (60% dispersion in oil, 2.4 g, 60 mmol)[1]
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Propargyl Bromide (80% in toluene, 6.7 mL, 60 mmol)[1]
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Solvent: Anhydrous THF (100 mL) or DMF (for faster rates)
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (
) or Argon.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Deprotonation: Suspend NaH in anhydrous THF at 0°C (ice bath). Add Cyclohexanol dropwise over 15 minutes.[1] Hydrogen gas (
) evolution will be vigorous—ensure proper venting.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Equilibration: Stir at 0°C for 30 minutes until
evolution ceases and the solution becomes clear/cloudy (alkoxide formation). -
Alkylation: Add Propargyl Bromide dropwise at 0°C.
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Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1); the starting alcohol spot (
) should disappear.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quench: Cool to 0°C. Carefully add saturated
solution to quench excess NaH. -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) and brine ( ). Dry over and concentrate in vacuo. -
Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes) to obtain the pure oil.
Synthesis Workflow Diagram
Figure 1: Step-wise Williamson ether synthesis pathway for Cyclohexyl Propargyl Ether.[1]
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated using spectroscopic methods.[1] The following data points serve as the "fingerprint" for CAS 19220-32-7.
Proton NMR ( H NMR, 400 MHz, )
The spectrum is distinct due to the coupling between the propargyl protons and the alkyne proton.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.18 - 4.22 | Doublet ( | 2H | Deshielded by Oxygen and Alkyne anisotropy. | |
| 3.40 - 3.50 | Multiplet | 1H | Cyclohexyl | Alpha-proton on the ring; shift indicates ether linkage. |
| 2.38 - 2.42 | Triplet ( | 1H | Diagnostic terminal alkyne proton. | |
| 1.85 - 1.95 | Multiplet | 2H | Cyclohexyl Ring | Equatorial protons (beta).[1] |
| 1.70 - 1.80 | Multiplet | 2H | Cyclohexyl Ring | Equatorial protons (gamma).[1] |
| 1.15 - 1.60 | Multiplet | 6H | Cyclohexyl Ring | Remaining axial/equatorial protons.[1] |
Infrared Spectroscopy (FT-IR)
-
3300 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> : Sharp, strong band. Characteristicngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> stretch. -
2120 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> : Weak band.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> internal stretch (often weak in terminal alkynes). -
1080 - 1120 cm
: Strong band.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ether stretch.
Part 5: Reactivity & Functional Applications[1]
The primary utility of cyclohexyl propargyl ether lies in its role as a "Clickable" handle.[1] It is chemically inert to standard oxidation/reduction conditions (unless specifically targeted) but highly reactive toward azides.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This molecule reacts with organic azides (
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Drug Discovery: Creating libraries of triazole analogs to screen for biological activity (e.g., antifungal or anticancer agents).[1]
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Materials Science: Functionalizing polymers or surfaces with cyclohexyl groups to modify wettability (hydrophobicity).[1]
Reaction Workflow (Triazole Formation)
Figure 2: CuAAC reaction pathway converting the propargyl ether into a stable triazole linkage.[1]
Part 6: Safety & Handling (MSDS Summary)
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Hazards: Flammable liquid (Category 3).[1] Skin and eye irritant.[1]
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Storage: Store in a cool, dry place under inert atmosphere (
). Keep away from heat and open flames.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Incompatibility: Strong oxidizing agents, copper (forms explosive copper acetylides if dried), strong acids.[1]
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
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Preparation of Propargyl Ethers: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for Williamson Ether Synthesis protocols).
-
Click Chemistry Applications: Kolb, H. C.; Finn, M. G.; Sharpless, K. B.[1][2][3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001 , 40(11), 2004–2021.[1] Link[1]
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Triazole Synthesis via NiAAC: S. Buckley et al. "Raney Ni mediated combinatorial cycloaddition of aryl propargyl ethers."[1] RSC Advances, 2014 .[1] (Demonstrates reactivity of cyclohexyl propargyl ether in azide cycloadditions). Link
-
NMR Characterization of Propargyl Ethers: Spectroscopic Data of Alkyne Derivatives, National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1] (General reference for alkyne chemical shifts).
